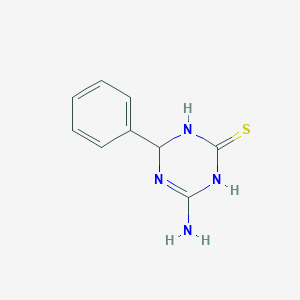![molecular formula C23H27N3O5 B3015081 5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868143-92-4](/img/structure/B3015081.png)
5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione” is a complex organic molecule. It belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. The intermediate compound, 2-amino-1-cyclohexyl-4- (3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (2), was prepared and allowed to react with oxalyl chloride to give the corresponding strategic starting material . This compound underwent diverse reactions with amines to give the corresponding carboxylic amides, with alcohols to give the carboxylic esters, and with hydrazine to give the carbohydrazide .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyrimidoquinoline core, which is a fused ring system incorporating both pyrimidine and quinoline moieties .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- A study by Trilleras et al. (2017) involved synthesizing and characterizing a similar compound, 5-(4-methoxyphenyl)-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione, using various techniques including FT-IR, NMR, and GC-MS. This research contributes to the understanding of the molecular structure and properties of such compounds (Trilleras et al., 2017).
Synthesis and Reactivity Studies
- Shaker and Elrady (2008) reported on the synthesis of related pyrimido[5,4-b]quinolin-2,4,9-triones using a one-pot condensation method. This highlights the synthetic methods applicable to compounds like the one (Shaker & Elrady, 2008).
- Phillips and Castle (1980) described the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, using intermediates similar to the compound , demonstrating its potential as an intermediate in complex syntheses (Phillips & Castle, 1980).
Novel Synthetic Approaches
- Khalafi‐Nezhad and Panahi (2011) developed a method for synthesizing novel 8,9-dihydro-8,8-dimethyl-5,10-diphenylpyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H,7H,10H)-trione derivatives. This research is significant in exploring new synthetic routes for similar compounds (Khalafi‐Nezhad & Panahi, 2011).
Application in Catalysis and Material Science
- Patel and Patel (2019) demonstrated a novel synthesis using a sustainable catalyst, highlighting the compound's potential application in green chemistry and catalysis (Patel & Patel, 2019).
- Elkanzi et al. (2020) conducted a study on a similar compound for photodiode applications, indicating its potential use in optoelectronic devices (Elkanzi et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with enzymes such as acetylcholinesterase (ache) and have shown potential as neuroprotective agents .
Mode of Action
It’s suggested that similar compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Biochemical Pathways
Similar compounds have been found to influence the production of reactive oxygen species (ros), which are known to increase dramatically under cellular damage .
Result of Action
Similar compounds have been found to affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
The broad application of similar compounds arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Eigenschaften
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-23(2)10-14-18(15(27)11-23)17(13-8-7-12(30-5)9-16(13)31-6)19-20(24-14)25(3)22(29)26(4)21(19)28/h7-9,17,24H,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAIRLNRUFPYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=C(C=C(C=C4)OC)OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B3014998.png)
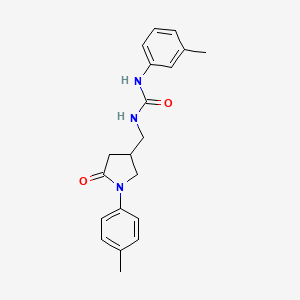
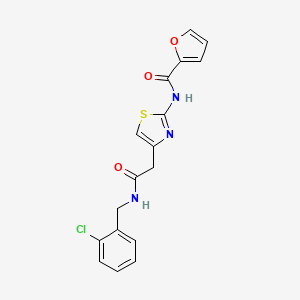

![1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B3015004.png)
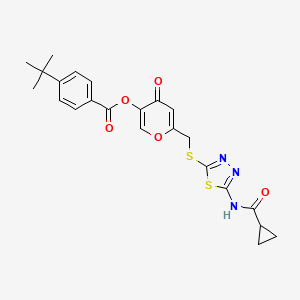
![Methyl (E)-4-[(3R,4R)-3-methoxy-4-[(4-methyl-1,3-thiazole-5-carbonyl)amino]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3015008.png)
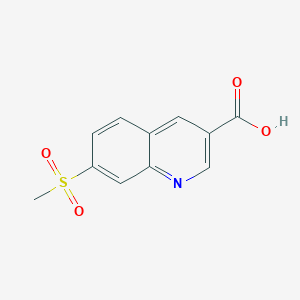
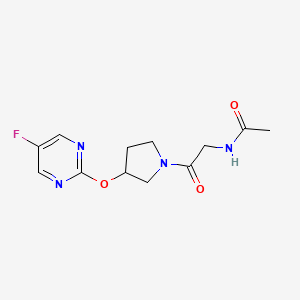
![Methyl 3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarboxylate](/img/structure/B3015016.png)
![N-(3-chlorophenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3015017.png)
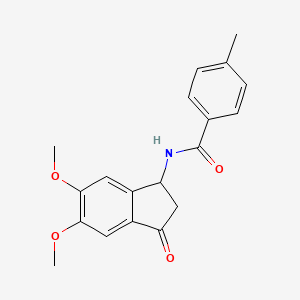
![2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015020.png)
